3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S12553977
CAS No.
M.F
C7H4BrFN2
M. Wt
215.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine

Product Name

3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

InChI

InChI=1S/C7H4BrFN2/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H

InChI Key

LLHKXLCFXUEISH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=CN=C1F)Br

3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the molecular formula C7H4BrFN2. This compound features a fused bicyclic structure that includes both pyrrole and pyridine rings, making it part of the pyrrolo[2,3-c]pyridine family. The presence of bromine and fluorine substituents at specific positions (3 and 5, respectively) contributes to its unique chemical properties and potential biological activities.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: This compound can undergo oxidation or reduction, leading to different derivatives with varied properties.
  • Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules, which are often useful in medicinal chemistry and materials science.

Research indicates that 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). These receptors play a critical role in cell proliferation and survival, making them important targets in cancer therapy. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines and induce apoptosis, highlighting its potential as a lead compound for drug development .

The synthesis of 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

  • Bromination and Fluorination: Starting from pyrrolo[2,3-c]pyridine, bromination is performed using bromine in a suitable solvent such as tetrahydrofuran (THF). This is followed by fluorination using a fluorinating agent.
  • Reagents: Sodium hydride is often used to deprotonate the nitrogen atom in pyrrolo[2,3-c]pyridine before the addition of tosyl chloride to facilitate further reactions.
  • Optimization for Scale: Industrial methods may utilize continuous flow reactors to enhance yield and consistency for larger-scale production.

3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine has several important applications:

  • Medicinal Chemistry: It serves as a key building block for synthesizing new drug candidates targeting various diseases, particularly cancers.
  • Materials Science: The compound is explored for developing novel materials with unique electronic and optical properties.
  • Biological Research: It is utilized as a tool for studying biological pathways and processes due to its inhibitory effects on specific enzymes and receptors .

Studies on 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine have focused on its interactions with FGFRs. The mechanism of action involves binding to these receptors, inhibiting their activity, which leads to reduced cell proliferation and increased apoptosis in cancer cells. Understanding these interactions is crucial for optimizing its efficacy and minimizing side effects in therapeutic applications .

Several compounds share structural similarities with 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-bromo-1H-pyrrolo[2,3-b]pyridineBromine on position 5 of pyrrolo[2,3-b]pyridineDifferent substitution pattern affects reactivity
5-fluoro-1H-pyrrolo[3,2-b]pyridineFluorine on position 5 of pyrrolo[3,2-b]pyridineVariations in ring fusion impact biological activity
3-bromo-5-fluoro-2-(trifluoromethyl)pyridineTrifluoromethyl group at position 2Enhanced lipophilicity may alter pharmacokinetics

Uniqueness

The uniqueness of 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine lies in its specific substitution pattern which imparts distinct chemical reactivity and biological properties. This makes it particularly valuable for applications in drug discovery and materials science compared to other similar compounds that may not exhibit the same level of potency or selectivity against biological targets .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.95419 g/mol

Monoisotopic Mass

213.95419 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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